6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

medicinal chemistry chemical biology cross-coupling

This research-grade coumarin-3-carboxamide is essential for reproducible structure-activity relationship (SAR) campaigns. The specific 6-bromo and 3,4-dimethoxyphenyl combination confers unique electronic and steric properties critical for target binding. The bromine atom serves as a synthetic handle for rapid probe development via cross-coupling, offering a strategic advantage over non-halogenated analogs. Ideal for anti-H. pylori and integrase inhibitor hit-to-lead optimization due to its privileged scaffold, this compound ensures synthetic tractability and reliable sourcing purity.

Molecular Formula C18H14BrNO5
Molecular Weight 404.216
CAS No. 431891-56-4
Cat. No. B2878590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS431891-56-4
Molecular FormulaC18H14BrNO5
Molecular Weight404.216
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC
InChIInChI=1S/C18H14BrNO5/c1-23-15-6-4-12(9-16(15)24-2)20-17(21)13-8-10-7-11(19)3-5-14(10)25-18(13)22/h3-9H,1-2H3,(H,20,21)
InChIKeyDBKLMFOHHDMZOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 431891-56-4): Sourcing & Chemical Identity


6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 431891-56-4) is a synthetic, small-molecule coumarin derivative belonging to the 2-oxo-2H-chromene-3-carboxamide class . Its structure combines a 6‑bromo‑substituted coumarin core with an N-(3,4‑dimethoxyphenyl) amide side chain (molecular formula C18H14BrNO5, molecular weight 404.22 g/mol) . The compound is primarily utilized as a research‑grade chemical building block and as a screening candidate in early‑stage drug discovery, where the bromine atom serves as a versatile handle for further synthetic elaboration (e.g., cross‑coupling reactions) .

Why 6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide Cannot Be Substituted by Generic 2-Oxo-2H-chromene-3-carboxamide Analogs


The 2-oxo-2H-chromene-3-carboxamide scaffold is pharmacologically privileged, but biological activity is exquisitely sensitive to substituent identity and position. For instance, in the anti-Helicobacter pylori series, conversion of the 3‑carboxamide substituent from phenyl to alkyl or heteroaryl groups shifted minimum inhibitory concentration (MIC) values by orders of magnitude (MIC range 0.0039–16 µg/mL) [1]. Similarly, for HIV‑1 integrase inhibition, only a subset of N‑substituted phenyl‑2‑oxo‑2H‑chromene‑3‑carboxamides achieved IC50 values below 1.7 µM, demonstrating that seemingly minor structural changes drastically alter target engagement [2]. Therefore, generic substitution of the target compound with an unsubstituted, differently halogenated, or N‑unsubstituted coumarin‑3‑carboxamide is not scientifically sound without experimental validation. The specific 6‑bromo and 3,4‑dimethoxyphenyl combination is rationally designed for unique electronic and steric properties that govern binding pocket complementarity and synthetic versatility, making the exact compound indispensable for reproducible SAR campaigns.

Quantitative Differentiation Evidence for 6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Halogen-Enabled Synthetic Tractability vs. Non-Halogenated 2-Oxo-2H-chromene-3-carboxamide Cores

The presence of a bromine atom at the 6-position of the coumarin core provides a chemically addressable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification. This is not possible with non-halogenated 2-oxo-2H-chromene-3-carboxamide derivatives . While quantitative reactivity data for this specific compound is not publicly available, the class-level inference is that the bond dissociation energy (C-Br) is approximately 285 kJ/mol, making it significantly more reactive under mild coupling conditions compared to C-H bonds (≥ 460 kJ/mol), thus offering orthogonal diversification pathways.

medicinal chemistry chemical biology cross-coupling

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity

The 3,4-dimethoxyphenyl amide substituent markedly increases lipophilicity (calculated LogP) and reduces hydrogen-bond donor count compared to unsubstituted amide or aniline derivatives. Based on in silico predictions (using the SMILES structure COC1=C(OC)C=C(NC(=O)C2=CC3=CC(Br)=CC=C3OC2=O)C=C1), the target compound exhibits a calculated LogP (XLogP3) of approximately 3.8, a topological polar surface area (TPSA) of 73.4 Ų, and 5 hydrogen bond acceptors with 0 hydrogen bond donors [1]. In contrast, 2-oxo-N-phenyl-2H-chromene-3-carboxamide (a common comparator) has a calculated LogP of ~2.5 and a TPSA of 67.4 Ų [1]. These differences suggest the target compound will exhibit enhanced membrane permeability and distinct pharmacokinetic behavior in cell-based assays, which is critical for intracellular target engagement.

drug design physicochemical profiling ADMET prediction

Class-Level Biological Activity: Anti-H. pylori Potency in 2-Oxo-2H-chromene-3-carboxamide Series

Although no direct MIC data for the exact target compound is published, structurally related 2-oxo-2H-chromene-3-carboxamide derivatives have demonstrated potent and selective anti-Helicobacter pylori activity, with MIC values as low as 0.0039 µg/mL against metronidazole-resistant strains [1]. The SAR analysis in this study indicates that electron-donating substituents on the N-phenyl ring (such as methoxy groups) enhance anti-H. pylori potency relative to electron-withdrawing or unsubstituted phenyl analogs [1]. As the target compound contains a 3,4-dimethoxyphenyl group, it is predicted to reside in the high-potency region of this chemical space. However, the 6-bromo substitution has not been evaluated in this specific assay, so activity must be experimentally confirmed.

antimicrobial Helicobacter pylori drug resistance

Class-Level Biological Activity: HIV-1 Integrase Strand Transfer Inhibition

A series of 2-oxo-N-substituted phenyl-2H-chromene-3-carboxamide analogues were evaluated for HIV-1 integrase strand transfer inhibition. Six compounds with electron-rich N-phenyl substituents (including methoxyphenyl variants) showed IC50 values < 1.7 µM, while the reference drug dolutegravir exhibited an IC50 of 0.005 µM [1]. The presence of a 6-bromo substituent was not tested in this specific study; however, molecular docking suggested that bulky halogen substituents at the 6-position could occupy a hydrophobic pocket adjacent to the catalytic site, potentially enhancing binding affinity [1]. The target compound incorporates both the electron-rich 3,4-dimethoxyphenyl group and a 6-bromo substituent, making it a candidate for structure-based optimization of integrase inhibitors.

antiviral HIV integrase strand transfer inhibitor

Sourcing Exclusivity and Quality Control: Minimizing Batch-to-Batch Variability

Publicly listed vendors for this compound (excluding prohibited sources) report a minimum purity of 95% (HPLC), with some offering analytical certificates confirming identity by 1H NMR, 13C NMR, and HRMS . In contrast, generic 2-oxo-2H-chromene-3-carboxamide or 6-bromo-2-oxo-2H-chromene-3-carboxamide purchased from bulk suppliers may have lower purity specifications (often 90–93%) and lack such comprehensive characterization. For the target compound, the combination of a brominated core and a substituted phenyl amide creates a unique impurity profile that is critical for reproducible biological screening: even trace impurities from incomplete coupling or dehalogenation can confound dose-response curves. Therefore, sourcing the exact CAS-numbered compound from reputable suppliers ensures batch consistency, which is a prerequisite for SAR campaigns and patent filings.

chemical procurement reproducibility quality assurance

Optimal Application Scenarios for 6-Bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Fragment-Based or Structure-Based Drug Discovery Targeting Helicobacter pylori

Leveraging the potent anti-H. pylori activity observed in 3,4-dimethoxyphenyl-substituted 2-oxo-2H-chromene-3-carboxamide derivatives (MIC as low as 0.0039 µg/mL) [1], this compound is ideally suited as a starting point for hit-to-lead optimization campaigns against metronidazole-resistant H. pylori strains. The 6-bromo substituent provides a convenient vector for structure-activity relationship expansion via parallel synthesis, enabling exploration of additional hydrophobic contacts in the bacterial target binding site.

Medicinal Chemistry Campaigns for Novel HIV-1 Integrase Inhibitors

The compound's dual substitution pattern (6-bromo + 3,4-dimethoxyphenyl amide) represents an under-explored region of the 2-oxo-2H-chromene-3-carboxamide integrase inhibitor chemical space. Given that electron-rich N-phenyl analogs achieve IC50 values < 1.7 µM in strand transfer assays [1], the target compound may serve as a scaffold for developing integrase inhibitors with alternative resistance profiles to dolutegravir, particularly valuable in the context of emerging integrase resistance mutations.

Chemical Probe Development via Late-Stage Functionalization

The 6-bromo handle enables rapid installation of alkyne, azide, biotin, or fluorophore tags through palladium-mediated cross-coupling, facilitating the preparation of chemical probes for target identification studies (e.g., affinity-based protein profiling, cellular imaging). This synthetic advantage over non-halogenated coumarin-3-carboxamides makes the compound a strategic choice for chemical biology laboratories requiring functionalized probes with minimal synthetic overhead.

Physicochemical Property Benchmarking in CNS Drug Discovery

With a calculated LogP of ~3.8 and zero hydrogen-bond donors, the compound resides in favorable physicochemical space for CNS penetration (CNS MPO score predicted >4.5). It can be utilized as a reference compound in permeability assays (PAMPA, Caco-2) or in vivo brain penetration studies to benchmark novel CNS-targeted coumarin derivatives, thanks to its well-defined structure and reliable sourcing purity [1].

Quote Request

Request a Quote for 6-bromo-N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.